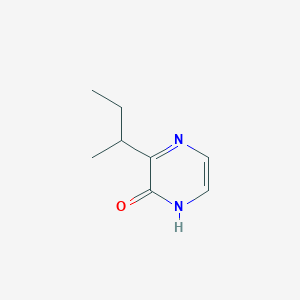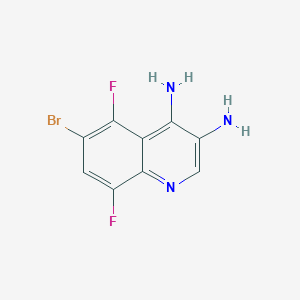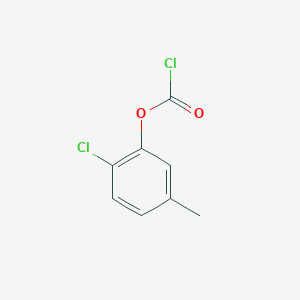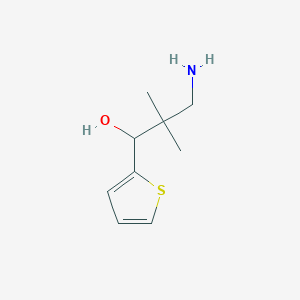
3-(Piperidin-4-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol, ethanol, or water.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the product meets industry standards for purity and consistency.
化学反応の分析
Types of Reactions
3-(Piperidin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
3-(Piperidin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Piperidin-4-yl)propanoic acid hydrochloride
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 3-(4-Piperidinyl)propanoic acid
Uniqueness
3-(Piperidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds.
特性
分子式 |
C8H17Cl2NO2 |
|---|---|
分子量 |
230.13 g/mol |
IUPAC名 |
3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H |
InChIキー |
CVMIFFCRTDTGPJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)








